molecular formula C14H18N2 B7807396 2-(Azepan-1-ylmethyl)benzonitrile CAS No. 135277-09-7

2-(Azepan-1-ylmethyl)benzonitrile

Cat. No.: B7807396
CAS No.: 135277-09-7
M. Wt: 214.31 g/mol
InChI Key: NSKZOURTUODYNH-UHFFFAOYSA-N
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Description

“2-(Azepan-1-ylmethyl)benzonitrile” is a chemical compound with the molecular formula C14H18N2 . It has a molecular weight of 214.312 . This compound is used for pharmaceutical testing .


Synthesis Analysis

Azepane-based compounds are saturated seven-membered carbocycles where one carbon atom is replaced with a nitrogen atom . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: N#CC1=CC=CC=C1CN1CCCCCC1 . The InChIKey for this compound is NSKZOURTUODYNH-UHFFFAOYSA-N .

Mechanism of Action

While the specific mechanism of action for “2-(Azepan-1-ylmethyl)benzonitrile” is not available, it’s worth noting that compounds with similar structures have been studied. For instance, Perampanel, a compound with a similar structure, acts as a non-competitive selective antagonist at the postsynaptic ionotropic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor .

Safety and Hazards

The safety data sheet for a similar compound, Benzonitrile, indicates that it is a combustible liquid and can be harmful if swallowed or in contact with skin . It’s important to handle such compounds with care, using protective gloves, eye protection, and face protection .

Properties

IUPAC Name

2-(azepan-1-ylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c15-11-13-7-3-4-8-14(13)12-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZOURTUODYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237045
Record name 2-[(Hexahydro-1H-azepin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135277-09-7
Record name 2-[(Hexahydro-1H-azepin-1-yl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135277-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Hexahydro-1H-azepin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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